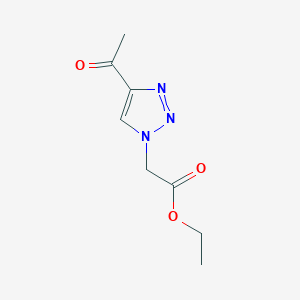
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Descripción general
Descripción
Chemical Reactions Analysis
Tetrahydropyran, a core structure in 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid, can be produced from pyran by adding four hydrogens . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds :
- Research has explored the synthesis of novel compounds using derivatives of tetrahydro-2H-pyran-4-carboxylic acid. For instance, Agekyan and Mkryan (2015) reported the synthesis of p-aminobenzoic acid diamides based on a similar compound, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, demonstrating the potential of such structures in organic synthesis (Agekyan & Mkryan, 2015).
Development of Heterocyclic Systems :
- Kisel, Kostyrko, Platonov, and Kovtunenko (2002) discussed the synthesis of novel heterocyclic systems containing a partially hydrogenated spiro[isoquinoline-4,4'-(2H)-pyran] fragment. This indicates the utility of tetrahydro-2H-pyran derivatives in developing complex heterocyclic structures (Kisel, Kostyrko, Platonov & Kovtunenko, 2002).
Enantiospecific Synthesis :
- Deschenaux, Kallimopoulos, Stoeckli-Evans, and Jacot‐Guillarmod (1989) conducted enantiospecific synthesis of related compounds, demonstrating the relevance of tetrahydro-2H-pyran derivatives in stereoselective synthesis (Deschenaux, Kallimopoulos, Stoeckli-Evans & Jacot‐Guillarmod, 1989).
Preparation of Fragrant Compounds :
- Vyskočilová, Krátká, Veselý, Vrbková, and Červený (2016) demonstrated the use of tetrahydro-2H-pyran derivatives in the preparation of fragrant compounds like 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol, highlighting its application in the flavor and fragrance industry (Vyskočilová, Krátká, Veselý, Vrbková & Červený, 2016).
Design and Synthesis of Receptor Antagonists :
- Gao et al. (2015) described the design and synthesis of a novel series of histamine H3 receptor antagonists using a scaffold that includes tetrahydro-pyran-4-carboxylic acid derivatives, showcasing its potential in the development of therapeutic agents (Gao et al., 2015).
Synthesis of Anti-Cancer Compounds :
- Hammam, El-Salam, Mohamed, and Hafez (2005) explored the synthesis of novel fluoro-substituted benzo[b]pyran with anti-lung cancer activity, underlining the significance of such compounds in cancer research (Hammam, El-Salam, Mohamed & Hafez, 2005).
Propiedades
IUPAC Name |
4-[(2-fluorophenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIIWSBGQGVJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)












